Selective Bovine β-Galactosidase Inhibition: Pyridindolol vs. Other β-Carbolines
Pyridindolol inhibits neutral β-galactosidase from bovine liver with an IC₅₀ of 2 µg/ml under acidic conditions, whereas it shows no meaningful inhibition (IC₅₀ >250 µg/ml) of β-galactosidases from human, porcine, or rat sources, nor of sialidases from Clostridium perfringens, Streptomyces, or influenza H3N2 [1]. In contrast, the major β-carboline alkaloids harmine, harmaline, and norharmane do not inhibit β-galactosidase at comparable concentrations; their primary targets are monoamine oxidases [2]. This selective bovine-enzyme inhibition profile is unique among known β-carboline natural products.
Selectivity ≥125‑fold vs human/porcine/rat
| Evidence Dimension | β-Galactosidase IC₅₀ (acidic conditions, pH 4.0) |
|---|---|
| Target Compound Data | Pyridindolol IC₅₀ = 2 µg/ml (bovine liver neutral β-galactosidase) |
| Comparator Or Baseline | Pyridindolol IC₅₀ >250 µg/ml for human, porcine, rat β-galactosidases and sialidases; Harmine/Harmaline/Norharmane: no β-galactosidase inhibition reported |
| Quantified Difference | ≥125‑fold selectivity for bovine enzyme over other tested orthologs |
| Conditions | In vitro enzyme assay; acidic buffer (optimal pH 4.0); purified β-galactosidases |
Why This Matters
For laboratories requiring a bovine-specific β-galactosidase inhibitor, Pyridindolol offers an unmatched selectivity window that cannot be obtained with generic β-carbolines or broad-spectrum galactosidase inhibitors.
- [1] Kumagai, M., Aoyagi, T., Umezawa, H. Inhibitory activity of pyridindolol on β-galactosidase. J. Antibiot. (Tokyo) 29(7), 696-703 (1976). View Source
- [2] Cao, R., Peng, W., Wang, Z., et al. β-Carboline alkaloids: biochemical and pharmacological functions. Curr. Med. Chem. 14(4), 479-500 (2007). View Source
